1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine, also known as DCNP, is a chemical compound that has been extensively studied for its potential use in scientific research. DCNP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields. In
Mechanism of Action
The mechanism of action of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine involves its interaction with a number of different biological systems. One of the primary targets of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine is the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine binds to the dopamine transporter and inhibits its activity, leading to increased levels of dopamine in the synapse. 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine has also been shown to interact with a variety of other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine has a number of biochemical and physiological effects that make it a valuable tool for researchers. In addition to its effects on neurotransmitter systems, 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine has been shown to have antioxidant and anti-inflammatory properties. 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine has also been shown to have an effect on the immune system, modulating the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine is its ability to interact with a variety of biological systems. This makes it a valuable tool for researchers studying a wide range of physiological and behavioral processes. However, there are also some limitations to the use of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine in lab experiments. For example, 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine. One area of interest is the development of new derivatives of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine that have improved pharmacological properties. Another area of interest is the study of the effects of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine on other neurotransmitter systems, such as the glutamate system. Additionally, there is interest in studying the effects of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine on neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine is a valuable tool for researchers studying a wide range of physiological and behavioral processes. Its ability to interact with a variety of biological systems makes it a versatile compound that has a number of potential applications. While there are some limitations to its use in lab experiments, there is significant interest in the development of new derivatives and the study of its effects on other neurotransmitter systems and neurodegenerative diseases.
Scientific Research Applications
1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine has been used extensively in scientific research due to its ability to interact with a variety of biological systems. One of the most common applications of 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine is in the study of neurotransmitter systems, particularly the dopamine system. 1-(dichloroacetyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological and behavioral processes.
properties
IUPAC Name |
2,2-dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c13-11(14)12(18)16-7-5-15(6-8-16)9-1-3-10(4-2-9)17(19)20/h1-4,11H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWOUHAFDFMTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385525 | |
Record name | ST50911991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
CAS RN |
77367-94-3 | |
Record name | ST50911991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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